![molecular formula C25H19NO5 B2757493 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide CAS No. 886185-53-1](/img/structure/B2757493.png)

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

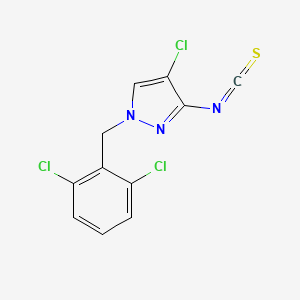

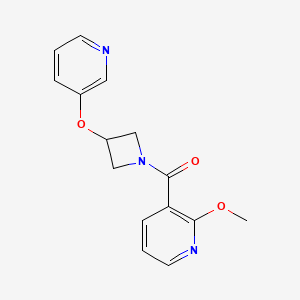

The compound appears to contain a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group, a benzofuran group, and a 3-methylbenzamide group . Compounds with similar structures are often used in the development of pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and a carbonyl group. The 2,3-dihydro-1,4-benzodioxine-6-carbonyl group and the benzofuran group are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the conditions under which it’s studied. Some general properties might include its molecular weight, solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Catalytic Synthetic Applications

One area of research involving this class of compounds focuses on synthetic chemistry. For instance, studies have shown that certain derivatives undergo catalyzed multicomponent reactions leading to diverse molecular structures. An example includes the palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides, which can selectively lead to the formation of isoindolinone and isobenzofuranimine derivatives under specific conditions. These reactions offer versatile pathways for synthesizing complex molecular architectures from simpler precursors, highlighting the utility of these compounds in organic synthesis and medicinal chemistry research (Mancuso et al., 2014).

Antimicrobial Research

Another significant area of application is in antimicrobial research. Compounds bearing the benzodioxine and benzofuran motifs have been synthesized and evaluated for their antimicrobial properties. For example, fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activity against a range of bacterial and fungal strains. This research points to the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).

Photocatalytic Degradation

In the field of environmental science, derivatives of the chemical compound have been used in studies on photocatalytic degradation of pollutants. The research has investigated the effects of adsorbents used as supports for titanium dioxide loading on the photodegradation efficiency of certain pollutants. This work contributes to the development of more effective photocatalytic systems for environmental cleanup (Torimoto et al., 1996).

Antitumor Activity

Research has also explored the potential antitumor activities of compounds structurally related to N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide. Studies on dihydrobenzofuran lignans and related compounds have shown promising antitumor activity against various cancer cell lines, suggesting these compounds could serve as leads for developing new anticancer agents. The mechanisms of action appear to involve the inhibition of tubulin polymerization, a critical process in cell division (Pieters et al., 1999).

Central Nervous System Imaging

Furthermore, certain iodobenzamide analogues, sharing structural similarities with the compound of interest, have been investigated for their potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. This research could lead to the development of novel diagnostic tools for neurological disorders (Murphy et al., 1990).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19NO5/c1-15-5-4-6-17(13-15)25(28)26-22-18-7-2-3-8-19(18)31-24(22)23(27)16-9-10-20-21(14-16)30-12-11-29-20/h2-10,13-14H,11-12H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPPZWKOCFPBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-{[7-(2-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2757412.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide](/img/structure/B2757414.png)

![3-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2757417.png)

![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)

![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)

![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)